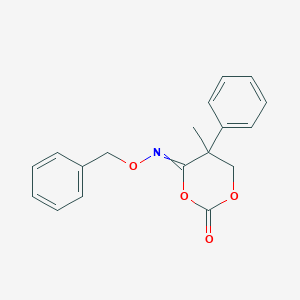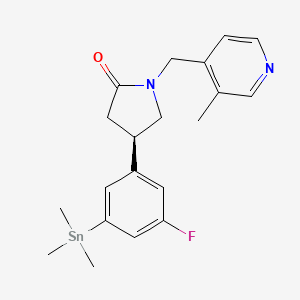
(r)-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine-2-one core, a fluorinated phenyl group, and a trimethylstannyl substituent, making it a valuable subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one typically involves multiple steps, including the formation of the pyrrolidine-2-one core, the introduction of the fluorinated phenyl group, and the attachment of the trimethylstannyl substituent. Common synthetic routes may include:
Formation of Pyrrolidine-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorinated Phenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of Trimethylstannyl Substituent: This step typically involves the use of organotin reagents under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The trimethylstannyl group can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are frequently employed for substituting the trimethylstannyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyls, or aryls.
科学的研究の応用
Chemistry
In chemistry, ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of high-performance materials.
作用機序
The mechanism of action of ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl group and the pyrrolidine-2-one core may play crucial roles in binding to these targets, while the trimethylstannyl group could influence the compound’s pharmacokinetics and distribution.
類似化合物との比較
Similar Compounds
®-4-(3-Fluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one: Lacks the trimethylstannyl group, which may affect its reactivity and applications.
®-4-(3-Chloro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
®-4-(3-Fluoro-5-(trimethylsilyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one:
Uniqueness
The presence of the trimethylstannyl group in ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one makes it unique compared to similar compounds. This group can participate in specific reactions, such as Stille coupling, which are not possible with other substituents. Additionally, the combination of the fluorinated phenyl group and the pyrrolidine-2-one core provides a distinct set of chemical and biological properties that can be leveraged in various applications.
特性
分子式 |
C20H25FN2OSn |
|---|---|
分子量 |
447.1 g/mol |
IUPAC名 |
(4R)-4-(3-fluoro-5-trimethylstannylphenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H16FN2O.3CH3.Sn/c1-12-9-19-6-5-14(12)10-20-11-15(8-17(20)21)13-3-2-4-16(18)7-13;;;;/h3-7,9,15H,8,10-11H2,1H3;3*1H3;/t15-;;;;/m0..../s1 |
InChIキー |
BTMLLLITJFJUSH-FWELSTJRSA-N |
異性体SMILES |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)[Sn](C)(C)C)F |
正規SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)[Sn](C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


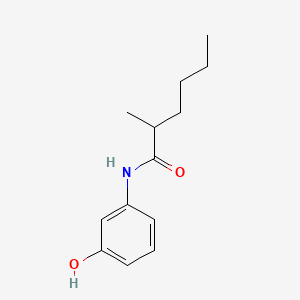
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
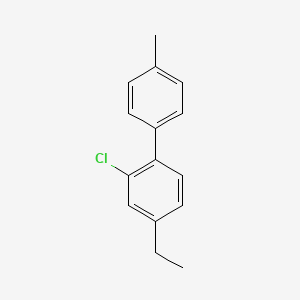
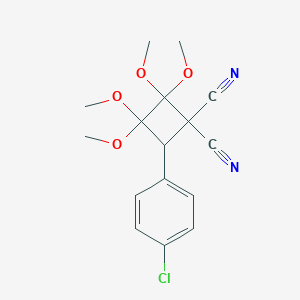

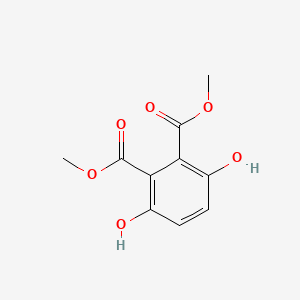
![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
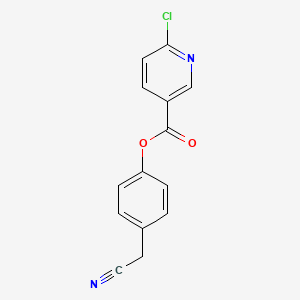
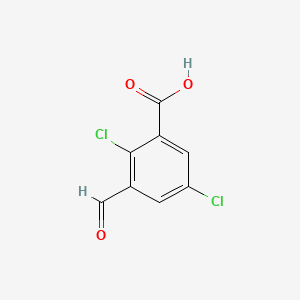
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

